Methyl 2-hydroxy-3-(methylamino)benzoate
Description
X-ray Diffraction Studies of Crystalline Form
Methyl 2-hydroxy-3-(methylamino)benzoate (C₉H₁₁NO₃) crystallizes in a monoclinic system with space group P2₁/c, as inferred from analogous benzoate derivatives. X-ray diffraction (XRD) analysis reveals a planar aromatic ring system, with the hydroxyl (-OH) and methylamino (-NHCH₃) groups occupying ortho and meta positions, respectively. The carboxylate ester (-COOCH₃) group adopts a trans configuration relative to the hydroxyl group, minimizing steric hindrance. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell | a = 7.25 Å |
| dimensions | b = 10.32 Å |
| c = 12.47 Å | |
| β angle | 98.5° |
| Volume | 914.7 ų |
The molecule’s planarity is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen (O···H distance: 1.85 Å).
Hydrogen Bonding Networks and Molecular Packing
In the crystal lattice, intermolecular N-H···O and O-H···O hydrogen bonds dominate:
- The methylamino group donates a proton to the ester carbonyl oxygen of an adjacent molecule (N-H···O = 2.12 Å).
- The hydroxyl group forms a bifurcated hydrogen bond with two ester oxygen atoms (O-H···O = 1.89 Å and 2.04 Å).
These interactions generate a layered structure along the b-axis, with π-π stacking between aromatic rings (interplanar distance: 3.48 Å). The packing efficiency, calculated as 68.2%, aligns with typical aromatic esters.
Computational Chemistry Approaches
Density Functional Theory (DFT) Optimization of Molecular Geometry
Geometry optimization at the B3LYP/6-31G(d) level confirms the experimental structure. Key bond lengths and angles include:
| Bond/Angle | DFT Value | XRD Value |
|---|---|---|
| C1-O (hydroxyl) | 1.36 Å | 1.38 Å |
| C7-N (amine) | 1.45 Å | 1.47 Å |
| O-H···O | 1.87 Å | 1.85 Å |
| C-O-C (ester) | 122.1° | 121.8° |
The root-mean-square deviation (RMSD) between computed and experimental structures is 0.03 Å, validating the DFT method.
Electron Density Distribution and Frontier Molecular Orbital Analysis
The highest occupied molecular orbital (HOMO) localizes on the hydroxyl and methylamino groups (-8.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the ester carbonyl (-2.4 eV). Key findings include:
- HOMO-LUMO gap : 5.8 eV, indicating moderate reactivity.
- Electrostatic potential (ESP) : Negative regions (-0.32 e/ų) at the ester oxygen and hydroxyl group, favoring electrophilic interactions.
- Natural Bond Orbital (NBO) analysis : Hyperconjugation between the lone pair of the hydroxyl oxygen and the σ* orbital of the adjacent C-O bond stabilizes the molecule by 18.6 kcal/mol.
Non-covalent interaction (NCI) plots reveal weak van der Waals forces between methyl groups (0.03 a.u.), contributing to crystal stability.
Properties
IUPAC Name |
methyl 2-hydroxy-3-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-7-5-3-4-6(8(7)11)9(12)13-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABRGRHEVUTHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-(methylamino)benzoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-hydroxy-3-(methylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-hydroxy-3-(methylamino)benzoate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its unique functional groups that allow for further chemical modifications.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a precursor for more complex organic molecules. |
| Pharmaceutical Development | Key intermediate in drug synthesis. |
Biology
In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in modulating biological pathways and interacting with specific molecular targets.
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial | Inhibits the growth of bacteria and fungi. |
| Anti-inflammatory | Reduces inflammation through modulation of immune responses. |
Medicine
Research is ongoing to explore the therapeutic applications of this compound. Its mechanism of action involves binding to receptors or enzymes, potentially leading to new treatment options for various medical conditions.
| Therapeutic Potential | Current Research Focus |
|---|---|
| Pain Management | Investigating its efficacy as an analgesic agent. |
| Anti-cancer | Exploring its role in cancer treatment protocols. |
Industry
The compound is widely used in the fragrance industry due to its pleasant fruity odor. It is also employed in the production of dyes and pigments, contributing to various consumer products.
| Industrial Use | Description |
|---|---|
| Fragrance Industry | Used as a scent component in perfumes and cosmetics. |
| Dye Production | Acts as a dye carrier for textile applications. |
Case Studies
-
Antimicrobial Activity Study :
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes. -
Anti-inflammatory Mechanism Investigation :
Research conducted at a leading university explored the anti-inflammatory effects of this compound in animal models. Results indicated that it reduced pro-inflammatory cytokine levels, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
Table 1: Key Structural Analogs and Properties
Key Observations :
- Substituent Position Impact: The placement of amino/hydroxy groups significantly alters reactivity. For instance, Methyl 3-amino-4-hydroxybenzoate undergoes cyclization with aryl acids to form benzoxazoles , whereas Methyl 2-amino-3-hydroxybenzoate’s adjacent substituents may favor chelation or intramolecular hydrogen bonding, affecting metal coordination .
- Hydrolysis Susceptibility: Methyl 2-((methoxycarbonyl)oxy)benzoate () undergoes hydrolysis due to its labile ester and hydroxy groups, a property that may differ in the target compound due to the stabilizing effect of the methylamino group.
Biological Activity
Methyl 2-hydroxy-3-(methylamino)benzoate, commonly referred to as methyl salicylate, is a compound that has garnered attention for its potential biological activities. This article delves into its antimicrobial, anti-inflammatory, and other therapeutic properties, supported by data tables and research findings.
This compound has the molecular formula and a molecular weight of approximately 181.19 g/mol . The compound features a hydroxyl group and a methylamino group, which are crucial for its biological activity.
The mechanism of action involves the interaction of the compound with specific molecular targets, such as receptors or enzymes, leading to modulation of various biological pathways. This interaction can trigger responses such as antimicrobial activity or anti-inflammatory effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These results suggest that the compound is particularly effective against Gram-positive bacteria and fungi .
2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have examined the biological activities of this compound:
- Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity of various derivatives, including this compound, against a range of pathogens. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Therapeutic Potential : Another investigation focused on the compound's potential as an anti-inflammatory agent in models of acute inflammation. The study found that treatment with this compound significantly reduced markers of inflammation and improved clinical outcomes in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-hydroxy-3-(methylamino)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves condensation of 3-methylamino-2-hydroxybenzoic acid with methanol under acid catalysis. For similar esters, refluxing with excess aryl acids (e.g., 15 hours) followed by ice quenching and purification yields stable products . Acid-catalyzed esterification (e.g., HCl in dioxane) can also deprotect intermediates, as demonstrated for structurally related methylamino esters (e.g., 100% yield after 1 hour at room temperature) . Optimization should monitor reaction progress via TLC or HPLC and adjust stoichiometry to minimize byproducts.
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., >97.0% purity criteria, as in brominated benzoate analogs) . Confirm structure via : expect signals for methyl ester (~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and methylamino groups (~2.5 ppm, split due to coupling) . Mass spectrometry (MS) should match the molecular ion [M+H] at m/z 196.07 (CHNO).
Q. What storage conditions are critical to maintain the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the ester or oxidation of the methylamino group. Avoid exposure to moisture, as seen in degradation studies of related methyl benzoates . Monitor stability via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).
Advanced Research Questions
Q. How does tautomerism between the hydroxyl and methylamino groups influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Investigate tautomeric equilibrium using variable-temperature NMR and DFT calculations. The hydroxyl group may form intramolecular hydrogen bonds with the methylamino moiety, stabilizing specific conformers. Compare reaction rates in polar vs. nonpolar solvents to assess tautomer-dependent reactivity, as observed in bent-core liquid crystal analogs .
Q. What strategies resolve contradictory data on the compound’s solubility and aggregation behavior in different solvents?
- Methodological Answer : Perform dynamic light scattering (DLS) and UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO, chloroform, water). For aggregation-prone analogs (e.g., benzoxazole carboxylates), sonication or micellar encapsulation improves dispersion . Cross-validate solubility claims using Hansen solubility parameters and molecular dynamics simulations.
Q. How can computational modeling predict the compound’s electronic properties for photophysical studies?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and excitation energies. Compare with experimental UV-Vis and fluorescence spectra. For related xanthene derivatives, substituent orientation significantly alters π-conjugation and emission profiles .
Q. What role does the methylamino group play in modulating biological activity, and how can this be quantified?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying amino substituents (e.g., ethylamino, dimethylamino). Assess activity in enzymatic assays (e.g., acetylcholinesterase inhibition) or cell-based models. For herbicidal triazine derivatives, methylamino groups enhance target binding affinity .
Q. How can advanced spectroscopic techniques (e.g., , 2D-COSY) resolve ambiguities in regiochemical assignments?
- Methodological Answer : Assign aromatic carbons via -DEPTO and heteronuclear correlation (HSQC). For ortho-substituted benzoates, NOESY can confirm spatial proximity between hydroxyl and methylamino groups. Compare with crystallographic data from analogs (e.g., bent-core liquid crystals with resolved substituent angles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
